molecular formula C28H37NO4 B016444 Cytochalasin j CAS No. 56144-22-0

Cytochalasin j

Cat. No. B016444
CAS RN: 56144-22-0
M. Wt: 451.6 g/mol
InChI Key: UKQNIEMKORIOQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cytochalasin J has been isolated from natural sources such as marine sediment-derived fungus, Phomopsis sp., along with other analogues through chemical analysis and biosynthetic considerations. Acid-mediated transformations play a crucial role in diversifying the chemical structure of this compound, highlighting the importance of stereo- and regiospecific intramolecular cycloadditions (Shang et al., 2017). Additionally, synthetic routes to cytochalasins, including this compound, have been developed, illustrating the complex chemical synthesis processes involving enantioselective, modular, and general approaches (Haidle & Myers, 2004).

Molecular Structure Analysis

The molecular structure of this compound and its analogues is determined through detailed spectroscopic analysis and chemical interconversion studies. The acid sensitivity of cytochalasins is critical for understanding the molecular structure as it undergoes selective conversion under specific conditions, leading to novel fused heterocycles (Shang et al., 2017).

Chemical Reactions and Properties

This compound's chemical properties are significantly influenced by its acid sensitivity, leading to the formation of new analogues through acid-mediated handling artifacts. This reactivity underscores the potential for novel biomimetic transformations and the generation of new chemical diversity within the cytochalasin family (Shang et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical activity, are essential for understanding its behavior in biological systems. These properties are influenced by the compound's complex molecular structure, including the macrocyclic ring and fused bicyclic systems.

Chemical Properties Analysis

The chemical properties of this compound are characterized by its interactions with biological molecules, affecting processes like actin polymerization and cell morphology. Its ability to bind to actin and alter its polymerization is a key feature, providing insights into its biological activities and potential applications in biochemical research (Cooper, 1987).

Scientific Research Applications

  • Actin Inhibition and Chromosome Movement : Cytochalasin J acts as an actin inhibitor, influencing chromosome motion and spindle attachment in mammalian cells. It suggests an actomyosin system's role in regulating chromosome attachment and movements (Snyder, Ha, Olsofka, & Wahdan, 2010).

  • Redistribution of Motor Proteins : Treatment with this compound can reduce anti-dynein staining in the nuclear region of interphase cells and reorganize anti-dynein staining throughout the cytoplasm (Robinson & Snyder, 2003).

  • Study of Actin in Biological Processes : Cytochalasin, along with phalloidin, is commonly used to explore the role of actin in biological processes, serving as models for actin-binding proteins (Cooper, 1987).

  • Model System for Lysosome Fusion Studies : Cytochalasin B, a related compound, enhances the release of lysosomal enzymes from human polymorphonuclear leukocytes, making it a valuable model system for quantitative study of lysosome fusion (Zurier, Hoffstein, & Weissmann, 1973).

  • Anti-Inflammatory, Antifungal, and Enzyme Inhibition Properties : Cytochalasins J and H exhibit potent anti-inflammatory, antifungal, and acetylcholinesterase enzyme inhibition properties (Chapla et al., 2014).

  • Effects on Cellular Structures and Events : Cytochalasins show a strong positive correlation between their effects in vivo and in vitro, mainly attributed to their interaction with actin, the common target protein (Yahara, Harada, Sekita, Yoshihira, & Natori, 1982).

  • Inhibition of Actin Polymerization : Cytochalasin D, another related compound, can inhibit actin polymerization in human platelets and induce rapid depolymerization of filamentous actin, altering platelet shape (Casella, Flanagan, & Lin, 1981).

  • Use in Cell Movement and DNA Synthesis Studies : Cytochalasin B has been utilized to study cell movement, DNA synthesis, and transport in quiescent 3T3 cells (Brownstein, Rozengurt, de Asúa, & Stoker, 1975).

Mechanism of Action

Cytochalasins are known to bind to the barbed, fast-growing plus ends of microfilaments, which then blocks both the assembly and disassembly of individual actin monomers from the bound end . Once bound, cytochalasins essentially cap the end of the new actin filament .

Safety and Hazards

Cytochalasin J is fatal if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer . Special instructions should be obtained before use and all safety precautions should be read and understood .

properties

IUPAC Name

16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17-18,21-25,30-31,33H,3,9,15-16H2,1-2,4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQNIEMKORIOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53760-20-6
Record name Cytochalasin J
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Cytochalasin J (CJ) primarily targets actin filaments, key components of the cytoskeleton. [, ] It disrupts actin polymerization, affecting various cellular processes dependent on a functional cytoskeleton. This disruption has been shown to have a significant impact on mitotic spindle microtubule organization and kinetochore structure. [, ] Specifically, CJ treatment leads to:

  • Reduced kinetochore microtubules (kMTs) and fragmented non-kinetochore microtubules (nkMTs). [, ]
  • Altered kinetochore structure, particularly the kinetochore lamina, affecting chromosome attachment to spindle fibers. [, ]
  • Disrupted chromosome congression and movement, leading to chromosomes remaining at the periphery of the spindle or completely detaching. [, ]
  • Delayed entry into anaphase and reduced rate of chromosome movement during anaphase A. []

A: Studies using PtK1 cells show that CJ's effects on kinetochore structure are dependent on the mitotic stage. [] When applied to cells arrested at preanaphase with nocodazole, CJ still caused significant alterations in both MT organization and kinetochore structure, even though the mitotic clock had been advanced. [] This suggests that CJ's influence is not strictly time-dependent but also related to the maturation state of the kinetochore and its interaction with microtubules.

A: While the research primarily focuses on CJ's impact on mitosis, other studies suggest that it can also affect the distribution of motor proteins. [] This broader influence indicates that CJ's disruption of actin filaments can have implications for various cellular processes beyond cell division, including intracellular transport and cell motility.

A: While the research primarily associates CJ production with fungi, it's worth noting that one study isolated CJ from an Australian marine sediment-derived Phomopsis sp. [] Whether the compound is produced directly by the fungus or results from interactions within the complex marine sediment environment requires further investigation. This finding highlights the potential for discovering CJ producers in diverse ecological niches.

A: Interestingly, research indicates that CJ and its analog, Cytochalasin H, isolated from an endophytic fungus, demonstrated potent inhibition of reactive oxygen species (ROS) production by stimulated human neutrophils. [] This finding suggests potential anti-inflammatory properties for these compounds. Furthermore, Cytochalasin H also showed antifungal activity and inhibition of acetylcholinesterase, broadening its potential bioactivity profile. []

A: Research has revealed that CJ is highly sensitive to acid-mediated transformation. [] This sensitivity led to the discovery of novel cytochalasin analogs, initially thought to be natural products but later identified as artifacts of the extraction process. [] This finding emphasizes the importance of careful handling and analysis during CJ isolation and characterization to avoid misinterpreting results. Additionally, understanding CJ's acid sensitivity is crucial when considering its potential applications, particularly in acidic biological environments or drug delivery systems.

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